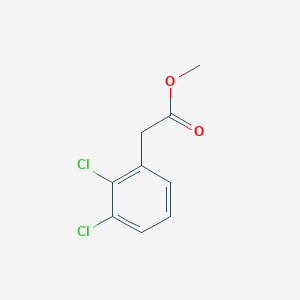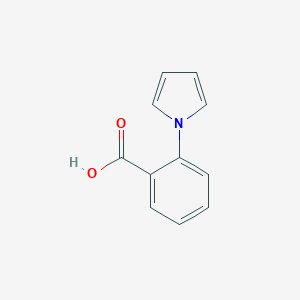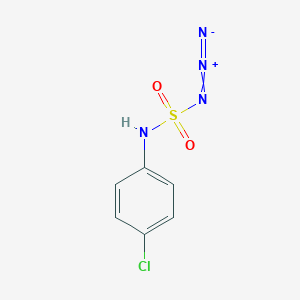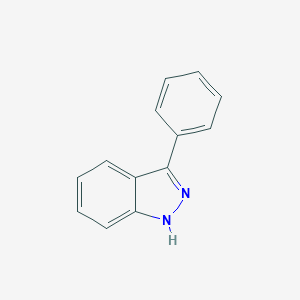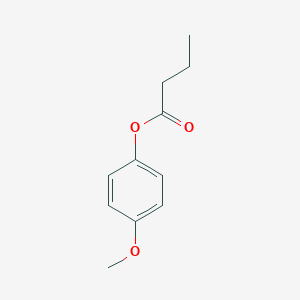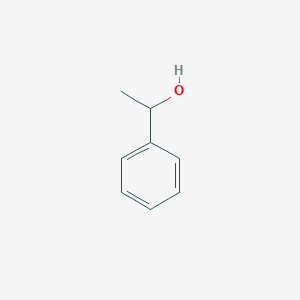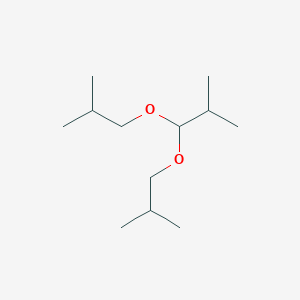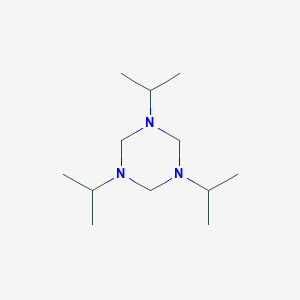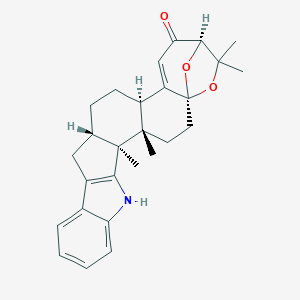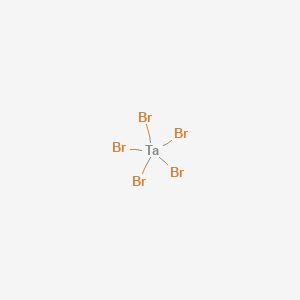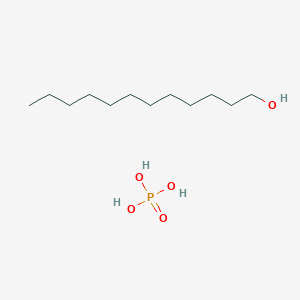
Dodecan-1-ol;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dodecan-1-ol;phosphoric acid is typically synthesized through the esterification of phosphoric acid with dodecanol. The reaction is catalyzed by acidic conditions, often using sulfuric acid or other strong acids as catalysts. The general reaction can be represented as:
H3PO4+C12H25OH→C12H25OPO3H2+H2O
Industrial Production Methods: In industrial settings, the production of phosphoric acid, dodecyl ester involves continuous processes where dodecanol and phosphoric acid are fed into a reactor. The reaction mixture is maintained at elevated temperatures to ensure complete esterification. The product is then purified through distillation or other separation techniques to remove unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Dodecan-1-ol;phosphoric acid undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, especially under acidic or basic conditions, it can hydrolyze back to phosphoric acid and dodecanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Phosphoric acid and dodecanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid esters.
Aplicaciones Científicas De Investigación
Dodecan-1-ol;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Widely used in personal care products, detergents, and as an anti-corrosion agent in metalworking fluids
Mecanismo De Acción
The mechanism of action of phosphoric acid, dodecyl ester primarily involves its surfactant properties. It reduces the surface tension between different phases, facilitating the mixing and solubilization of otherwise immiscible substances. This property is crucial in its applications as an emulsifier, detergent, and dispersing agent .
Comparación Con Compuestos Similares
Dodecan-1-ol;phosphoric acid can be compared with other similar compounds such as:
Sodium lauryl sulfate: Another surfactant with strong foaming properties but different chemical structure.
Cetyl phosphate: Similar in function but with a longer alkyl chain.
Lauryl alcohol ethoxylate: A non-ionic surfactant with similar applications but different chemical properties.
Uniqueness: this compound stands out due to its strong hydrophilicity and excellent foaming capabilities, making it highly effective in personal care and industrial applications .
Propiedades
Número CAS |
12751-23-4 |
|---|---|
Fórmula molecular |
C12H25O4P-2 |
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
dodecyl phosphate |
InChI |
InChI=1S/C12H27O4P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15)/p-2 |
Clave InChI |
TVACALAUIQMRDF-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCO.OP(=O)(O)O |
SMILES canónico |
CCCCCCCCCCCCOP(=O)([O-])[O-] |
Descripción física |
Other Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate](/img/structure/B75989.png)
